

Technical Support Center: Optimizing SU-8 for Vertical Sidewalls

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SU-8000

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This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve vertical sidewalls and optimal results with SU-8 photoresist.

Troubleshooting Guide

This guide addresses common issues encountered during SU-8 processing that can affect sidewall verticality and overall structural integrity.

Question: What are the primary causes of non-vertical or sloped sidewalls in my SU-8 structures?

Answer: Achieving perfectly vertical sidewalls in SU-8 lithography requires precise control over several process parameters. The most common culprits for sloped sidewalls are related to the exposure step. SU-8 has a very high optical transparency above 360 nm, which is ideal for imaging near-vertical sidewalls in thick films.^{[1][2]} However, it also has high actinic absorption below 350 nm.^[1]

- **Incorrect Exposure Spectrum:** Using a broadband UV source without proper filtering is a primary cause of poor sidewall profiles.^[3] Excessive exposure to wavelengths below 350 nm can overexpose the top portion of the resist film, leading to exaggerated negative sidewall profiles or "T-topping".^{[1][2]}

- **Inadequate Exposure Dose:** The exposure dose must be optimized for the specific film thickness. Thicker films require a higher dosage to ensure complete cross-linking through the entire depth of the resist.[1][4] Underexposure will result in incomplete polymerization at the bottom of the layer, leading to sloped or "undercut" profiles after development. Conversely, significant overexposure can also lead to negatively sloped sidewalls.[5]

To achieve vertical sidewalls, it is highly recommended to use an i-line (365 nm) exposure source or a broadband source with a long-pass filter that blocks wavelengths below 350 nm.[1][6]

Question: My SU-8 structures are exhibiting "T-topping." How can I fix this?

Answer: "T-topping" is characterized by a wider top surface than the underlying structure, creating a T-shaped profile. This is a common issue and is almost always related to the exposure conditions.

- **UV Wavelength Filtering:** The primary cause of T-topping is the high absorption of SU-8 at wavelengths shorter than approximately 350 nm.[3] When using a broadband UV source, the top of the resist layer absorbs a disproportionate amount of this shorter wavelength energy, leading to excessive acid generation and cross-linking at the surface.[1][3] The solution is to use a filter to cut out wavelengths below 350 nm.[3][6] This may require a 20-40% increase in exposure time to compensate for the reduced light intensity.[7]
- **Airborne Contaminants:** In some cases, particularly for features 1 μm or smaller, airborne amine contamination can contribute to T-topping by reacting with the photoacid generated at the surface.[3] Ensuring a clean processing environment can help mitigate this.

Question: I'm experiencing adhesion failure, and my SU-8 structures are peeling off the substrate. What should I do?

Answer: Poor adhesion is a critical issue that can lead to complete device failure. Several factors throughout the fabrication process can contribute to this problem.

- **Substrate Preparation:** Proper cleaning and dehydration of the substrate are crucial for good adhesion. A dehydration bake at 200°C for at least 5 minutes on a hotplate is recommended to remove any adsorbed moisture.[4][7] For certain substrates like glass or some metals where SU-8 adhesion is inherently poor, an adhesion promoter such as OmniCoat can be

applied before the SU-8 coating.[8][9][10] Oxygen plasma treatment can also be used to activate the substrate surface.[11]

- **Under-cross-linking:** Catastrophic adhesion failure is often a sign of an under-cross-linked resist.[1] This means the SU-8 has not been sufficiently polymerized to withstand the stresses of development. To resolve this, you should increase the exposure dose and/or increase the post-exposure bake (PEB) time or temperature.[1]
- **Internal Stress:** SU-8 is prone to high internal stress, especially in thick layers, due to the mismatch in the coefficient of thermal expansion (CTE) between the resist and the substrate. [12] This stress can cause cracking and delamination. To minimize stress, it is critical to use slow heating and cooling ramps during the soft bake and PEB steps.[1][8] Rapid cooling after the PEB should be avoided.[1]

Question: My SU-8 structures are cracking. What is causing this and how can I prevent it?

Answer: Cracking in SU-8 films is primarily caused by excessive internal stress.[12]

- **Thermal Stress:** Rapid temperature changes are a major contributor to stress. Both heating and cooling rates during the soft bake and post-exposure bake (PEB) steps must be carefully controlled.[8] Using a slow ramp rate (e.g., 3-5 °C/minute) for heating and allowing the wafer to cool slowly back to room temperature on the hotplate is recommended, especially for thicker films.[8]
- **Over-baking:** Excessive soft bake or PEB times and temperatures can lead to a brittle film that is more susceptible to cracking.[8]
- **Overexposure:** An excessively high exposure dose can also increase the brittleness of the SU-8.[8]
- **Hard Bake:** While an optional step, a hard bake can be used to anneal surface cracks that may appear after development. A bake at 150°C for a few minutes is a recommended starting point.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for exposing SU-8 to achieve vertical sidewalls?

A1: SU-8 is optimized for near-UV exposure in the 350-400 nm range.[1][4] The recommended wavelength is the i-line at 365 nm.[1][2] To achieve the straightest sidewalls, it is crucial to filter out excessive energy below 350 nm, as this can cause T-topping.[1][6]

Q2: How does the soft bake process affect the final structure?

A2: The soft bake step is critical for evaporating the solvent from the SU-8 film and densifying it.[1] An incomplete soft bake (under-baking) will leave too much solvent in the resist, which can cause the wafer to stick to the photomask and may lead to features lifting off during development.[8] Over-baking can cause the resist to become brittle and prone to cracking.[8] For best results, a two-step or ramped soft bake is recommended to allow for a more controlled evaporation of the solvent.[2]

Q3: What is the purpose of the Post-Exposure Bake (PEB) and how critical are the temperature and time?

A3: The PEB is an essential step where the acid-initiated, thermally driven epoxy cross-linking occurs.[1][13] During exposure, a strong acid is formed, and the PEB provides the thermal energy for this acid to catalyze the polymerization of the epoxy.[1] The temperature and time of the PEB are critical for achieving the desired cross-link density. Insufficient PEB will result in under-cross-linked structures that may not develop properly or will have poor adhesion.[1] Similar to the soft bake, a two-step or ramped PEB is recommended to minimize stress, especially for thick films.[1] A visible latent image should appear in the film within 5-15 seconds of placing it on the PEB hotplate; if not, it may indicate insufficient exposure or heating.[6]

Q4: How can I tell if my SU-8 is underdeveloped?

A4: A common indicator of underdevelopment is the appearance of a white film or residue on the substrate during the isopropyl alcohol (IPA) rinse step that follows development.[1] If this occurs, you should immerse the substrate back into the SU-8 developer to remove the film and complete the development process, followed by another IPA rinse.[1]

Q5: Is a hard bake always necessary?

A5: A hard bake is an optional step and is generally not required as SU-8 has good mechanical properties after the PEB.[1] However, a hard bake is recommended for applications where the SU-8 structure is a permanent part of the final device or if it will undergo further thermal

processing.[2][8] This step further cross-links the material, improving its thermal and chemical stability.[1] Typical hard bake temperatures are in the range of 150°C to 250°C.[4][8]

Data Presentation

Table 1: Recommended Soft Bake Parameters

SU-8 Formulation	Film Thickness (μm)	Bake 1 Temperature (°C)	Bake 1 Time (min)	Bake 2 Temperature (°C)	Bake 2 Time (min)
SU-8 2	2	65	1	95	1
SU-8 5	5	65	1	95	1
SU-8 10	10	65	1	95	2
SU-8 25	25	65	1	95	3
SU-8 50	50	65	5-10	95	15-30
SU-8 100	100	65	10-20	95	30-60

Note: These are starting point recommendations. For films thicker than 50 μm, a slow ramp between temperatures is highly recommended to minimize stress.[8] Bake times should be optimized for the specific equipment and substrate used.

Table 2: Recommended Exposure and Post-Exposure Bake (PEB) Parameters

Film Thickness (μm)	Recommended Exposure Dose (mJ/cm²) @ 365 nm	PEB 1 Temperature (°C)	PEB 1 Time (min)	PEB 2 Temperature (°C)	PEB 2 Time (min)
2	100 - 150	65	1	95	1
5	120 - 180	65	1	95	1
10	140 - 220	65	1	95	2
25	160 - 280	65	1	95	3
50	200 - 400	65	5	95	5-10
100	300 - 600	65	10	95	15-30

Note: Optimal exposure dose is dependent on film thickness and substrate reflectivity. A dose matrix experiment is recommended to determine the ideal parameters for your specific application.[\[6\]](#) Slow ramping for PEB is critical for thick films.[\[1\]](#)

Experimental Protocols

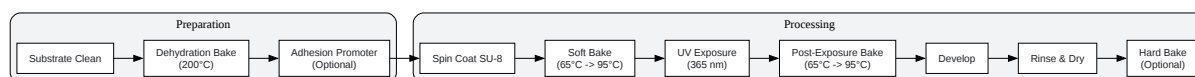
Protocol 1: Standard SU-8 Processing for Vertical Sidewalls

- Substrate Preparation:
 - Clean the substrate using solvents (e.g., sonicate in acetone, then rinse with methanol and IPA).[\[7\]](#)
 - Perform a dehydration bake on a hotplate at 200°C for at least 5 minutes.[\[7\]](#)
 - Allow the substrate to cool.
 - (Optional) Apply an adhesion promoter like OmniCoat for substrates with poor SU-8 adhesion.[\[9\]](#)

- Spin Coating:
 - Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the center of the wafer.[1]
 - Spread Cycle: Ramp to 500 rpm at 100 rpm/second and hold for 5-10 seconds.[2]
 - Spin Cycle: Ramp to the final spin speed (determined by desired thickness) at 300 rpm/second and hold for 30 seconds.[1]
- Soft Bake:
 - Place the wafer on a leveled hotplate.
 - For films < 50 μm : Bake at 65°C, then transfer to a 95°C hotplate. Refer to Table 1 for times.[8]
 - For films \geq 50 μm : Place the wafer on a room temperature hotplate. Ramp the temperature to 65°C (rate of 5-10 °C/min), hold, then ramp to 95°C, and hold.[8] Refer to Table 1 for approximate hold times.
 - Allow the wafer to cool slowly to room temperature.
- Exposure:
 - Use a mask aligner with an i-line (365 nm) source or a broadband source equipped with a long-pass filter to block light below 350 nm.[6]
 - Expose the resist with the appropriate dose for the film thickness (see Table 2).
- Post-Exposure Bake (PEB):
 - Follow a similar two-step or ramped heating profile as the soft bake.
 - Place the wafer on a 65°C hotplate, then move or ramp to 95°C. Refer to Table 2 for recommended times.
 - It is critical to cool the wafer slowly after the PEB to prevent cracking.[1][8]

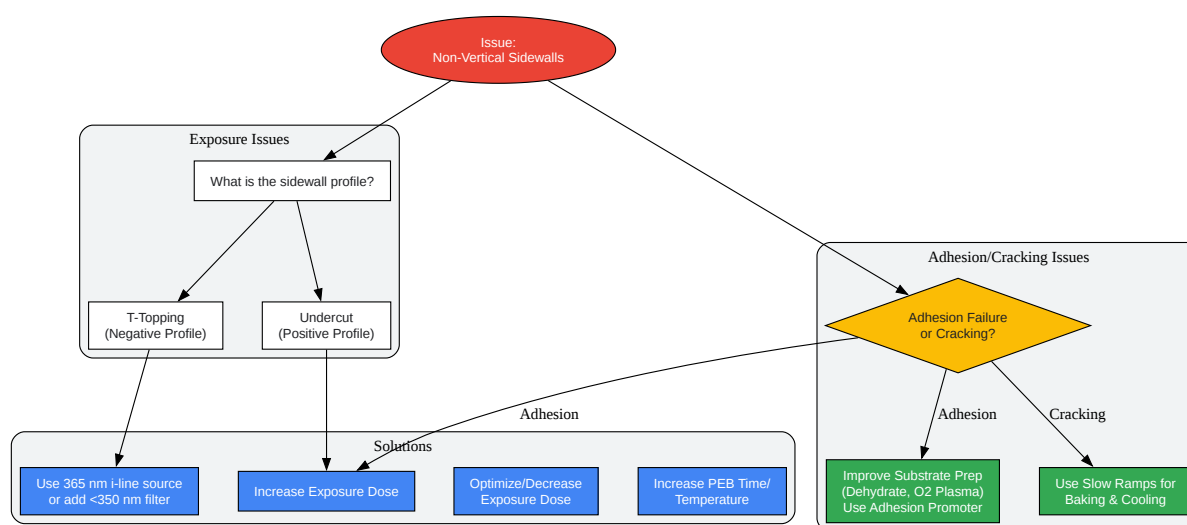
- Development:
 - Immerse the substrate in SU-8 developer (e.g., PGMEA).[7]
 - Provide gentle agitation, especially for high-aspect-ratio structures.[1] Development time will vary significantly with thickness and agitation (from a few minutes to over an hour).
 - Rinse briefly with IPA.[1] If a white residue appears, re-develop until it is gone.[1]
 - Dry with a gentle stream of nitrogen.
- Hard Bake (Optional):
 - For permanent structures, perform a hard bake on a hotplate or in a convection oven, typically between 150-200°C for 15-30 minutes.[1][8]

Visualizations



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Caption: Standard SU-8 processing workflow for microfabrication.



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Caption: Troubleshooting logic for common SU-8 sidewall profile issues.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing SU-8 for Vertical Sidewalls]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198560#optimizing-su-8-exposure-for-vertical-sidewalls]

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